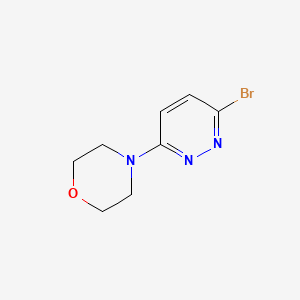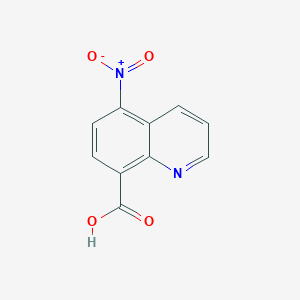
5-Nitroquinoline-8-carboxylic acid
描述
5-Nitroquinoline-8-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 5-position and a carboxylic acid group at the 8-position of the quinoline ring imparts unique chemical and biological properties to this compound.
作用机制
Target of Action
The primary target of 5-Nitroquinoline-8-carboxylic acid is the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and progression . Additionally, it has antibacterial activity that may stem from the metal ion complexation vital for bacterial growth .
Mode of Action
This compound inhibits the MetAP2 protein, thereby potentially exerting antitumor activity . Its antibacterial activity is likely due to its ability to chelate metal ions, which are vital for bacterial growth .
Biochemical Pathways
Its inhibition of metap2 can affect angiogenesis, impacting the growth and spread of tumors . Its antibacterial activity suggests it may interfere with essential metal-dependent biochemical pathways in bacteria .
Result of Action
By inhibiting MetAP2, this compound may hinder tumor growth and progression . Its antibacterial activity could potentially inhibit the growth of certain bacteria .
生化分析
Biochemical Properties
Quinoline motifs, which 5-Nitroquinoline-8-carboxylic acid is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Cellular Effects
Quinoline-based compounds, including this compound, have been reported for activity against various diseases . They are known to have antimicrobial, anti-inflammatory, and anticancer properties .
Molecular Mechanism
Quinoline-based compounds are known to exhibit a wide range of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
Temporal Effects in Laboratory Settings
Quinoline-based compounds, including this compound, have been studied extensively for their photosensitivity .
Dosage Effects in Animal Models
Quinoline-based compounds, including this compound, have been studied extensively for their pharmacological activities .
Metabolic Pathways
Quinoline-based compounds, including this compound, have been studied extensively for their pharmacological activities .
Transport and Distribution
Quinoline-based compounds, including this compound, have been studied extensively for their pharmacological activities .
Subcellular Localization
Quinoline-based compounds, including this compound, have been studied extensively for their pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroquinoline-8-carboxylic acid typically involves the nitration of quinoline derivatives followed by carboxylation. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . The nitro group can be introduced via nitration using nitric acid, and the carboxylic acid group can be introduced through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and carboxylation reactions. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production .
化学反应分析
Types of Reactions
5-Nitroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form 5-aminoquinoline-8-carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: 5-Aminoquinoline-8-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-Nitroquinoline-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
5-Nitroquinoline: Similar to 5-Nitroquinoline-8-carboxylic acid but lacks the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a carboxylic acid group, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
5-nitroquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-3-4-8(12(15)16)6-2-1-5-11-9(6)7/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHZCOASPJWXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876181 | |
| Record name | 8-Quinolinecarboxylic acid, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83848-59-3 | |
| Record name | 8-Quinolinecarboxylic acid, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/new.no-structure.jpg)
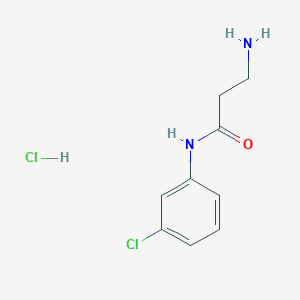
![5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B2965977.png)
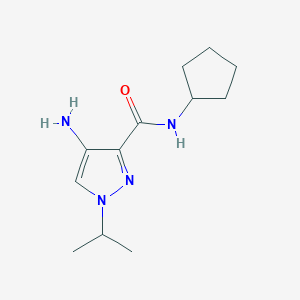
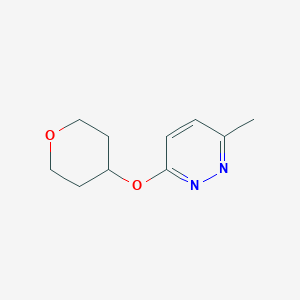
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)

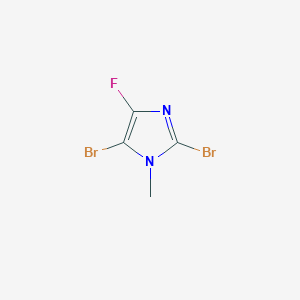
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)
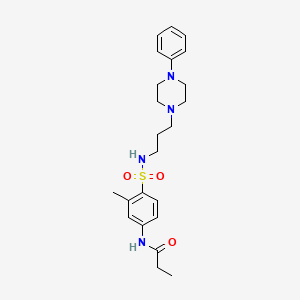
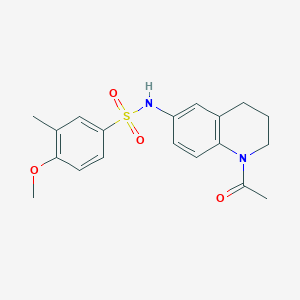
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)
